molecular formula C20H26N4O B2531608 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea CAS No. 1171456-94-2

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea

Cat. No. B2531608
CAS RN: 1171456-94-2
M. Wt: 338.455
InChI Key: QGZPJGDOUBBADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea" is a structurally complex molecule that falls within the class of diaryl ureas, which are significant in medicinal chemistry due to their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of diaryl ureas is well-represented, with various derivatives synthesized for biological evaluation. These compounds have been designed to target different biological pathways and have shown potential as inhibitors and antagonists in various models .

Synthesis Analysis

The synthesis of diaryl ureas typically involves the reaction of an isocyanate with an amine. For instance, the synthesis of N-(4-methyl phenyl)-N~1-(1,2,4-triazoly)urea was achieved through the addition reaction of 4-methyl isocyanate and 5-amino-1,2,4-triazole, yielding a 75% product . This method reflects a general approach to synthesizing urea derivatives, which can be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of diaryl ureas is characterized by the presence of an aryl group attached to a urea moiety. The structure-activity relationship (SAR) studies of these compounds, such as the 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, reveal that modifications to the aryl groups can significantly affect the biological activity and pharmacokinetic properties of these molecules . Similarly, the structure of the compound "1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea" would be expected to influence its biological activity, which could be elucidated through SAR studies.

Chemical Reactions Analysis

The chemical reactivity of diaryl ureas is influenced by the substituents on the aryl rings and the urea functionality. These compounds can participate in various chemical reactions, including further functionalization of the aryl rings or interactions with biological targets. For example, the 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas were investigated as hTRPV1 antagonists, indicating that the urea moiety can be integral to the biological activity of the compound .

Physical and Chemical Properties Analysis

Diaryl ureas exhibit a range of physical and chemical properties that are crucial for their biological function. For instance, the introduction of hydrophilic groups in 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives was aimed at improving aqueous solubility and pharmacokinetic properties . The physical properties such as solubility, stability, and melting point, along with chemical properties like pKa and logP, are essential for the optimization of these compounds as therapeutic agents.

Scientific Research Applications

Antiproliferative Activity

Research into 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea derivatives has highlighted their potential in cancer therapy, particularly through antiproliferative activities against various cancer cell lines. A study by Al-Sanea et al. (2018) synthesized derivatives of this compound and subjected them to in vitro antiproliferative screening against a panel of National Cancer Institute (NCI)-60 human cancer cell lines. This screening revealed that some derivatives, especially those with hydroxymethylpiperidine moieties, demonstrated broad-spectrum antiproliferative activity, indicating their potential as lead compounds for cancer therapy (Al-Sanea, M. M., Khan, M. S. A., Abdelazem, A., Lee, S. H., Mok, P., Gamal, M., Shaker, M. E., Afzal, M., Youssif, B., & Omar, N., 2018).

Enzyme Inhibition for Pain Management

Another significant area of application is in enzyme inhibition for the management of inflammatory pain. Rose et al. (2010) synthesized 1,3-disubstituted ureas with a piperidyl moiety to investigate their structure-activity relationships as inhibitors of human and murine soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure and inflammation. These inhibitors showed improved pharmacokinetic parameters and, upon oral administration in mice, demonstrated potent anti-inflammatory and analgesic effects, suggesting their utility in developing new treatments for chronic pain and inflammation (Rose, T., Morisseau, C., Liu, J.-Y., Inceoğlu, B., Jones, P. D., Sanborn, J. R., & Hammock, B. D., 2010).

Corrosion Inhibition

Mistry et al. (2011) explored the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, which share a similar functional urea group with the compound , for mild steel in 1 N HCl. This study found that these derivatives acted as efficient corrosion inhibitors, suggesting the potential of urea derivatives, including 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea, in protecting metal surfaces from corrosion in acidic environments (Mistry, B., Patel, N., Patel, M. J., & Jauhari, S., 2011).

Antimycobacterial Activity

Biava et al. (2008) synthesized derivatives of 1,5-diphenylpyrrole, which, like the compound , contain urea and piperazine structures. These derivatives were evaluated for their activity against Mycobacterium tuberculosis and atypical mycobacteria. The study indicated that some derivatives exhibited significant antimycobacterial activity, suggesting that structural analogs of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea could be explored for the treatment of tuberculosis and related infections (Biava, M., Porretta, G. C., Poce, G., De Logu, A., Saddi, M., Meleddu, R., Manetti, F., De Rossi, E., & Botta, M., 2008).

properties

IUPAC Name

1-(3-methylphenyl)-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-16-4-3-5-19(14-16)22-20(25)21-18-8-6-17(7-9-18)15-24-12-10-23(2)11-13-24/h3-9,14H,10-13,15H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZPJGDOUBBADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.